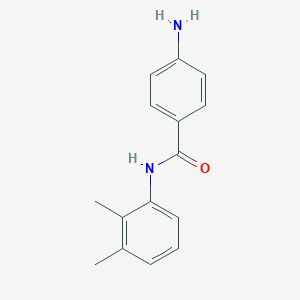

4-Amino-N-(2,3-dimethylphenyl)benzamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,3-dimethylaniline with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Amino-N-(2,3-dimethylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as an anticonvulsant and antiarrhythmic agent.

Industry: The compound is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, as an antiarrhythmic agent, it reduces the excitability and conductance of myocardium by stabilizing the cell membrane and suppressing pulse formation in automatic ectopic foci . This action is similar to that of procainamide, another benzamide derivative .

Comparación Con Compuestos Similares

Similar Compounds

Procainamide: 4-Amino-N-(2,3-dimethylphenyl)benzamide shares structural similarities with procainamide, which is also an antiarrhythmic agent.

N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound is another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Amino-N-(2,3-dimethylphenyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆N₂O. Its structure features an amino group attached to a benzamide backbone with a dimethyl-substituted phenyl group. The compound's unique substitution pattern contributes to its distinct biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C |

| InChI Key | QFEZYTBYDFNYMR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, as an antiarrhythmic agent, it stabilizes cell membranes and reduces myocardial excitability by inhibiting ectopic foci pulse formation. Additionally, studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, possess significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, demonstrating notable inhibition zones in agar diffusion assays .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . The structure-activity relationship studies indicate that modifications to the aromatic substituents can enhance its cytotoxic effects against various cancer types.

Case Study 1: Antifiloviral Activity

A recent study focused on the development of 4-(aminomethyl)benzamides as potent inhibitors against Ebola and Marburg viruses. Although not directly tested on this compound, the findings from structurally similar compounds suggest that modifications in the amide region can significantly enhance antiviral activity . The compound CBS1118 demonstrated EC50 values < 10 μM against both viruses, indicating strong potential for therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the benzamide ring influence the biological efficacy of related compounds. For instance, introducing lipophilic groups improved potency against microbial targets while maintaining low toxicity profiles. Compounds with trifluoromethyl substitutions exhibited enhanced inhibitory activity compared to their non-substituted counterparts .

Summary of Biological Activities

Propiedades

IUPAC Name |

4-amino-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZYTBYDFNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183269 | |

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-72-3 | |

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.